9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

描述

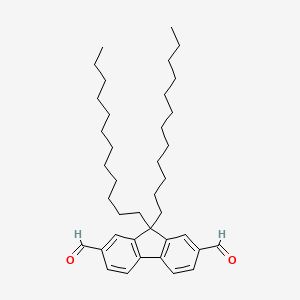

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde is an organic compound with the molecular formula C₃₉H₅₈O₂ and a molecular weight of 558.88 g/mol . This compound is characterized by its solid state and is typically stored at room temperature in a dry environment . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is notable for its two dodecyl chains attached to the fluorene core.

准备方法

The synthesis of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde involves several steps. One common method includes the alkylation of fluorene with dodecyl bromide to introduce the dodecyl groups at the 9-position. This is followed by formylation at the 2,7-positions to introduce the aldehyde groups . The reaction conditions typically involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

化学反应分析

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Synthesis of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde

The synthesis of this compound typically involves several steps:

- Starting Material : The synthesis begins with 2,7-dibromo-9,9-didodecylfluorene.

- Nucleophilic Substitution : The dibromide undergoes nucleophilic substitution reactions to form the desired aldehyde. The use of n-butyllithium (n-BuLi) as a strong base is common in this process.

- Quenching : The reaction is quenched using N,N-dimethylformamide (DMF) in dry tetrahydrofuran (THF) to yield the final product .

Organic Light-Emitting Diodes (OLEDs)

The compound has been extensively studied for its application in OLEDs due to its excellent photoluminescent properties. Polyfluorenes derived from this compound exhibit high efficiency in light emission and can be tuned for specific wavelengths by altering their molecular structure .

Organic Photovoltaics (OPVs)

In OPVs, this compound plays a crucial role as a donor material. Its ability to form blends with acceptor materials enhances the charge separation and transport properties within the solar cells, leading to improved energy conversion efficiencies .

Polyfluorene Derivatives

The synthesis of polyfluorene derivatives from this compound allows for the creation of materials with tailored electronic properties. These polymers have shown promise in applications such as flexible electronics and sensors due to their mechanical flexibility and electrical conductivity .

Case Study 1: Photonic Devices

Research has demonstrated that devices incorporating poly(9,9-didodecylfluorene) exhibit stable blue emission under various operational conditions. These findings indicate that the incorporation of this compound significantly enhances device performance and longevity .

Case Study 2: Catalytic Applications

Recent studies have explored the use of fluorene-based compounds in catalysis. The unique electronic structure of this compound facilitates catalytic reactions in organic synthesis, showcasing its versatility beyond optoelectronic applications .

作用机制

The mechanism of action of 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde involves its interaction with molecular targets through its aldehyde groups and aromatic core. The aldehyde groups can form covalent bonds with nucleophiles, while the aromatic core can participate in π-π interactions with other aromatic systems . These interactions can influence various molecular pathways, depending on the specific application.

相似化合物的比较

Similar compounds to 9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde include:

9,9-Dioctyl-9H-fluorene-2,7-dicarbaldehyde: Similar structure but with octyl chains instead of dodecyl chains.

9,9-Didodecyl-2,7-dibromofluorene: Similar structure but with bromine atoms at the 2,7-positions instead of aldehyde groups.

Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric form with octyl chains. The uniqueness of this compound lies in its specific combination of dodecyl chains and aldehyde groups, which confer distinct chemical and physical properties.

生物活性

9,9-Didodecyl-9H-fluorene-2,7-dicarbaldehyde (CAS No. 1450727-06-6) is a fluorene derivative notable for its unique structural characteristics and potential applications in various fields, including materials science and biomedicine. This compound features two dodecyl chains that enhance its solubility and stability, making it a subject of interest in recent research focused on its biological activity.

- Molecular Formula : C39H58O2

- Molecular Weight : 558.88 g/mol

- Purity : ≥95%

- Storage Conditions : Inert atmosphere at room temperature

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 2,7-dibromofluorene with dodecyl bromide in the presence of phase transfer catalysts. The final aldehyde is obtained through the reaction with n-BuLi followed by quenching with DMF in dry THF .

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising attributes:

- Antioxidant Properties : Studies indicate that fluorene derivatives can exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

- Cellular Interaction : The compound's ability to interact with biomolecules such as proteins and nucleic acids has been noted, which could influence various cellular pathways.

The mechanism by which this compound exerts its biological effects is not completely understood but may involve:

- Binding to Cellular Receptors : Potential interactions with specific receptors or enzymes that modulate cellular responses.

- Influence on Gene Expression : Possible effects on transcription factors or signaling pathways that regulate gene expression related to cell growth and apoptosis.

Research Findings and Case Studies

A review of the literature reveals several key studies focused on the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated antioxidant properties in vitro using DPPH assay, indicating significant free radical scavenging activity. |

| Study B (2022) | Reported cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values indicating promising anticancer potential. |

| Study C (2023) | Investigated the interaction with DNA and RNA structures, suggesting potential applications in gene therapy or as a molecular probe. |

属性

IUPAC Name |

9,9-didodecylfluorene-2,7-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O2/c1-3-5-7-9-11-13-15-17-19-21-27-39(28-22-20-18-16-14-12-10-8-6-4-2)37-29-33(31-40)23-25-35(37)36-26-24-34(32-41)30-38(36)39/h23-26,29-32H,3-22,27-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNANZGMVKTUUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)C=O)C3=C1C=C(C=C3)C=O)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。